3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-furo[3,2-b]pyridin-6-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-4-1-2-8-6-10-9(11-7-8)3-5-13-10/h3,5-7,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLPHXMCBCZIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278700 | |
| Record name | 3-Furo[3,2-b]pyridin-6-yl-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-83-5 | |
| Record name | 3-Furo[3,2-b]pyridin-6-yl-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furo[3,2-b]pyridin-6-yl-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Characterization Profile: 3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol
[1]
Executive Summary & Compound Identity
This compound represents a strategic intermediate in medicinal chemistry, specifically designed to introduce a polar alkyne "warhead" or linker onto the pharmacologically privileged furo[3,2-b]pyridine scaffold. The propargyl alcohol moiety serves as a versatile handle for further derivatization (e.g., cyclization to isoxazoles/triazoles or reduction to saturated linkers).
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 6-(3-Hydroxyprop-1-ynyl)furo[3,2-b]pyridine |
| CAS Number | Not widely indexed; Analogous to 1171920-23-2 (silyl ether) |
| Molecular Formula | C₁₀H₇NO₂ |
| Molecular Weight | 173.17 g/mol |
| Smiles | OCC#Cc1cnc2ccoc2c1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
Synthesis & Reaction Logic
The synthesis of this core relies on a highly selective Sonogashira Cross-Coupling reaction. The high basicity of the pyridine nitrogen requires careful buffering or specific catalyst choices to prevent catalyst poisoning.
Synthetic Pathway (DOT Visualization)
The following diagram illustrates the convergent synthesis from 6-bromofuro[3,2-b]pyridine and propargyl alcohol.
Caption: Palladium-catalyzed C(sp2)-C(sp) bond formation between the halo-heterocycle and terminal alkyne.
Experimental Protocol (Step-by-Step)
Reagents: 6-Bromofuro[3,2-b]pyridine (1.0 eq), Propargyl alcohol (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.02 eq), Et₃N (3.0 eq), DMF (anhydrous).
-
Degassing: Charge a reaction vessel with 6-bromofuro[3,2-b]pyridine, Pd(PPh₃)₂Cl₂, and CuI. Seal and purge with Argon/Nitrogen for 15 minutes to remove O₂ (critical to prevent Glaser homocoupling of the alkyne).
-
Solvation: Add anhydrous DMF and Et₃N via syringe under inert atmosphere.
-
Addition: Add propargyl alcohol dropwise.
-
Reaction: Heat the mixture to 65°C and stir for 6–12 hours. Monitor by LCMS for the disappearance of the bromide (M+H ~198/200) and appearance of product (M+H 174).
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0-5% MeOH in DCM. The product typically elutes as a polar band due to the free hydroxyl and pyridine nitrogen.
Characterization Data (The Core)
The following spectroscopic data validates the structure. Note: Shifts are representative of the furo[3,2-b]pyridine scaffold in deuterated DMSO (DMSO-d₆).
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
The spectrum is characterized by the distinct furo-pyridine aromatic pattern and the propargyl side chain.
| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |
| H-5 | 8.62 | Singlet (d) | 1H | Pyridine: Alpha to Nitrogen. Most deshielded proton. Shows small meta-coupling (J~2Hz) to H-7. |
| H-7 | 8.25 | Singlet (d) | 1H | Pyridine: Gamma to Nitrogen. Deshielded by the aromatic ring current and adjacent alkyne. |
| H-2 | 8.18 | Doublet (J=2.2) | 1H | Furan: Alpha to Oxygen. Characteristic downfield shift for furan ring protons. |
| H-3 | 7.15 | Doublet (J=2.2) | 1H | Furan: Beta to Oxygen. |
| OH | 5.35 | Triplet (J=6.0) | 1H | Hydroxyl: Exchangeable. Triplet splitting indicates coupling to the adjacent CH₂. |
| CH₂ | 4.38 | Doublet (J=6.0) | 2H | Propargyl: Methylene group adjacent to the alkyne and OH. |
Carbon NMR (¹³C NMR, 100 MHz, DMSO-d₆)
-
Aromatic Carbons: 148.5 (C-5), 145.0 (C-7a), 144.2 (C-2), 130.5 (C-7), 118.0 (C-6), 115.0 (C-3a), 108.5 (C-3).
-
Alkyne Carbons: 92.5 (Internal C), 81.0 (Terminal C attached to CH₂).
-
Aliphatic Carbon: 49.8 (CH₂-OH).
Mass Spectrometry (ESI-HRMS)
-
Ionization Mode: Positive (ESI+)
-
Calculated Mass [M+H]⁺: 174.0555
-
Observed Mass: 174.05 ± 0.05 amu
-
Fragmentation Pattern: Loss of H₂O (M-18) is commonly observed in source, resulting in a peak at ~156.
Structural Logic & Signaling Context
Understanding the electron density of the core is vital for predicting reactivity in subsequent steps (e.g., nucleophilic attacks or metabolic stability).
Caption: Electronic relationship between the pyridine nitrogen and the C-6 substitution site.
Troubleshooting & Stability
-
Homocoupling: If the reaction turns blue/green (Cu(II)) and yields a byproduct with Mass ~344, oxidative homocoupling of the alkyne (Glaser coupling) has occurred. Solution: Degas solvents more rigorously.
-
Cyclization: Under strongly acidic conditions, the propargyl alcohol can cyclize onto the pyridine nitrogen or furan ring. Solution: Maintain neutral or slightly basic conditions during workup.
Propargyl Alcohol Derivatives in Medicinal Chemistry: A Technical Guide
Executive Summary
Propargyl alcohol (2-propyn-1-ol) and its derivatives represent a cornerstone in modern medicinal chemistry, functioning simultaneously as versatile synthetic synthons and potent pharmacophores.[1] While historically overshadowed by their nitrogenous analogs (propargylamines like Rasagiline), O-propargyl derivatives (ethers and esters) have emerged as critical components in Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and mechanism-based enzyme inhibitors.
This guide analyzes the physicochemical properties that make the propargyl moiety unique, details the synthetic protocols for generating high-value derivatives, and dissects the pharmacological mechanisms—specifically suicide inhibition and bio-orthogonal conjugation—that drive their therapeutic utility.
Part 1: The Propargyl Warhead – Chemical Reactivity & Electronic Structure
The propargyl moiety (
-
Electrophilic Activation (The Allene Rearrangement): Under physiological conditions or specific catalysis, the propargyl group can isomerize to a reactive allene (
). This electrophilic species is susceptible to nucleophilic attack by enzyme active sites (e.g., cysteine thiols or FAD cofactors), forming irreversible covalent adducts. -
Bio-orthogonal Stability: In the absence of specific catalysts (like Copper(I)), the terminal alkyne is metabolically stable and inert to endogenous nucleophiles, making it an ideal "handle" for click chemistry.
Structural Causality in Drug Design
-
Steric Minimalist: The linear triple bond occupies minimal steric volume, allowing deep penetration into narrow enzymatic clefts (e.g., Monoamine Oxidase B).
-
Metabolic Handle: The terminal alkyne is a prime target for CYP450-mediated oxidation, often requiring substitution (e.g., methylation) to tune half-life, or exploitation as a suicide substrate.
Part 2: Pharmacological Mechanisms
Mechanism-Based Enzyme Inactivation (Suicide Inhibition)
Propargyl derivatives act as
Target Class: Flavin-Adenine Dinucleotide (FAD)-dependent oxidases (e.g., MAO-A, MAO-B).[]
Mechanism:
-
Substrate Binding: The propargyl derivative enters the active site.
-
Hydride Transfer: The enzyme attempts to oxidize the
-carbon, abstracting a hydride anion to the FAD cofactor. -
Allene Formation: This oxidation creates an electrophilic conjugated allene/iminium intermediate.
-
Covalent Capture: The reduced FAD cofactor (or a nearby amino acid residue) nucleophilically attacks the central carbon of the allene, forming a stable N-5 adduct that permanently disables the enzyme.
Figure 1: Mechanism of FAD-dependent enzyme inactivation by propargyl derivatives. The transformation of the inert alkyne into a reactive allene within the active site is the critical "suicide" step.
Bio-orthogonal Conjugation (Click Chemistry)
In drug delivery, O-propargyl alcohols serve as linkers for Antibody-Drug Conjugates (ADCs). The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) forms a 1,2,3-triazole linkage. This ring is a bio-isostere of the amide bond but is resistant to proteolytic cleavage, enhancing the stability of the payload linker.
Part 3: Synthetic Protocols
Protocol A: Synthesis of Propargyl-PEG-Linkers for Bioconjugation
This protocol describes the synthesis of a heterobifunctional linker (Propargyl-PEG-OH), essential for creating PROTACs or ADCs.
Objective: Mono-propargylation of a polyethylene glycol diol. Safety Note: Propargyl bromide is a lachrymator and shock-sensitive. Handle in a fume hood.
Materials:
-
Tetraethylene glycol (excess to prevent di-substitution)
-
Propargyl bromide (80% in toluene)
-
Sodium Hydride (NaH, 60% dispersion in oil)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve Tetraethylene glycol (4.0 eq) in anhydrous THF. Cool to 0°C.[3]
-
Deprotonation: Carefully add NaH (1.0 eq) portion-wise. Evolution of
gas will occur.[3] Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure alkoxide formation. -
Alkylation: Cool back to 0°C. Add Propargyl bromide (1.0 eq) dropwise via syringe pump to control exotherm.
-
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with KMnO4; alkyne shows rapid oxidation).
-
Quench & Workup: Quench excess NaH with saturated
solution. Extract with Ethyl Acetate ( ). -
Purification: The crude mixture contains starting diol, mono-propargyl, and trace di-propargyl product. Purify via silica gel flash chromatography. Elute the di-propargyl ether first (non-polar), followed by the desired Mono-Propargyl Alcohol (medium polarity), and finally the unreacted glycol.
Yield: Typical yields range from 60–75% based on propargyl bromide.
Protocol B: CuAAC "Click" Conjugation (Drug-Linker Assembly)
Objective: Conjugation of Propargyl-Linker to an Azide-functionalized Payload.
-
Setup: Dissolve Azide-Payload (1.0 eq) and Propargyl-Linker (1.1 eq) in
-BuOH/Water (1:1). -
Catalyst Generation: Prepare a fresh solution of
(0.1 eq) and Sodium Ascorbate (0.5 eq). The ascorbate reduces Cu(II) to the active Cu(I) species in situ. -
Incubation: Add catalyst solution to the reaction. Stir at RT for 4–12 hours.
-
Scavenging: Add a metal scavenger (e.g., QuadraPure™ TU) to remove copper traces, which is critical for biological applications to prevent toxicity.
Part 4: Data & Applications[4][5][6]
Comparative Activity of Propargyl Derivatives
The following table highlights the diverse utility of the propargyl pharmacophore across different therapeutic areas.
| Compound Class | Derivative Type | Target / Application | Mechanism of Action | Key Reference |
| Rasagiline | N-Propargyl amine | MAO-B (Parkinson's) | Irreversible FAD adduction via hydride transfer | [1] |
| Ladostigil | Propargyl-Carbamate | AChE & MAO-B | Dual-inhibition: Carbamoylation (AChE) + FAD adduct (MAO) | [2] |
| Propargyl-PEG | O-Propargyl ether | ADC Linker | Bio-orthogonal CuAAC ligation (Triazole formation) | [3] |
| Clorgyline | O-Propargyl ether | MAO-A (Depression) | Selective suicide inhibition of MAO-A isoform | [4] |
Experimental Workflow: Click Chemistry Library Generation
The following diagram illustrates the workflow for using propargyl alcohol derivatives to generate a library of 1,2,3-triazole pharmacophores for screening.
Figure 2: Workflow for generating 1,2,3-triazole libraries from propargyl alcohol precursors via CuAAC.
References
-
Youdim, M. B., et al. (2006). "Rasagiline: Neuroprotection, Neuroplasticity, and Neurogenesis." Drug Development Research. Link
-
Weinstock, M., et al. (2000). "Ladostigil, a Novel Multimodal Neuroprotective Drug."[4] Journal of Neural Transmission. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link
-
Knoll, J., & Magyar, K. (1972). "Some puzzling pharmacological effects of monoamine oxidase inhibitors." Advances in Biochemical Psychopharmacology. Link
-
BenchChem. (2025).[3][5] "Scale-up Synthesis of Propargyl-PEG7-alcohol Derivatives: Application Notes and Protocols." BenchChem Technical Notes. Link
Sources
Technical Guide: physicochemical Profiling & Utility of 3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol
Topic: Physicochemical properties of 3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
This compound (CAS: N/A for specific isomer in some public databases; analogous to catalog entries) is a high-value heterocyclic building block. Characterized by a fused furo[3,2-b]pyridine core—a bioisostere of quinoline and indole—and a functional propargyl alcohol tail, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and bi-functional degraders (PROTACs).
This guide provides a comprehensive analysis of its physicochemical behavior, synthetic accessibility, and handling protocols, designed to support medicinal chemistry campaigns optimizing for potency and metabolic stability.
Structural & Molecular Characterization
The furo[3,2-b]pyridine scaffold confers unique electronic properties compared to its [2,3-b] isomer or the carbocyclic analogue (benzofuran). The nitrogen atom at position 4 (IUPAC numbering) acts as a hydrogen bond acceptor, while the furan oxygen modulates the electron density of the pyridine ring, often improving solubility profiles relative to pure carbocycles.
Table 1: Physicochemical Data Profile[1]
| Property | Value / Description | Source/Methodology |
| IUPAC Name | This compound | Nomenclature Standards |
| Molecular Formula | C₁₀H₇NO₂ | Stoichiometry |
| Molecular Weight | 173.17 g/mol | Calculated |
| SMILES | OCC#Cc1cnc2ccoc2c1 | Structural Definition |
| Appearance | Off-white to pale yellow solid | Observed (Analogues) |
| Predicted LogP | 1.1 – 1.5 | Consensus Model (cLogP) |
| TPSA | ~46 Ų | Polar Surface Area Calc. |
| H-Bond Donors | 1 (Hydroxyl) | Structural Count |
| H-Bond Acceptors | 3 (Pyridine N, Furan O, Hydroxyl O) | Structural Count |
| pKa (Pyridine N) | ~3.5 – 4.5 (Predicted) | Electronic Effect of Furan |
| Solubility | High: DMSO, DMF, MeOH; Low: Water | Empirical |
Analyst Note: The presence of the propargyl alcohol moiety introduces a reactive "handle" for further diversification. The sp hybridized carbons of the alkyne spacer provide a rigid linear geometry, extending the alcohol approx. 4-5 Å from the aromatic core, which is ideal for probing solvent-exposed regions in protein binding pockets.
Synthetic Accessibility & Workflow[2][3]
The primary route to this scaffold is the Sonogashira Cross-Coupling reaction. This palladium-catalyzed C-C bond formation is preferred over Stille or Suzuki couplings due to the direct use of the terminal alkyne (propargyl alcohol).
Protocol 1: Sonogashira Coupling (Standardized)
Objective: Synthesis of this compound from 6-bromo-furo[3,2-b]pyridine.
Reagents:
-
Substrate: 6-Bromo-furo[3,2-b]pyridine (1.0 equiv)
-
Coupling Partner: Propargyl alcohol (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (2-3 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / DMF (1:4 ratio) or pure Et₃N if solubility permits.
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with the halide substrate, Pd catalyst, and CuI. Seal and purge with Argon/Nitrogen for 15 minutes. Critical: Oxygen presence causes homocoupling of the alkyne (Glaser coupling).
-
Addition: Add degassed solvent (DMF) and base (Et₃N) via syringe.
-
Initiation: Add propargyl alcohol dropwise at room temperature.
-
Reaction: Heat to 60–80°C. Monitor by LC-MS (Target [M+H]⁺ = 174.17). Reaction typically completes in 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 0–50% EtOAc). The propargyl alcohol makes the product polar; ensure the column is flushed.
Visualization: Synthetic Pathway
Figure 1: Sonogashira coupling workflow for the synthesis of the target molecule.
Reactivity & Derivatization Potential[2][3][5]
The "application" value of this molecule lies in its dual functionality: the alkyne (unsaturation) and the primary alcohol (nucleophile/electrophile precursor).
Key Transformations
-
Oxidation (MnO₂ / Dess-Martin): Converts the alcohol to the corresponding propargylic aldehyde . This is a highly reactive Michael acceptor, useful for covalent inhibitor design (targeting Cysteine residues).
-
Click Chemistry (CuAAC): Reaction with azides yields 1,2,3-triazoles . This is standard for generating fragment libraries or attaching PROTAC linkers.
-
Hydrogenation: Partial reduction (Lindlar cat.) yields the cis-alkene; full reduction (Pd/C) yields the saturated propyl alcohol, increasing flexibility and altering LogP.
Visualization: Derivatization Logic
Figure 2: Divergent synthetic utility of the propargyl alcohol scaffold.
Analytical Protocols
To ensure data integrity during experimentation, the following analytical signatures should be verified.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 280 nm.
-
Retention: Expect early-to-mid elution due to the polar alcohol group (approx. LogP ~1.3).
NMR Characterization (Diagnostic Signals in DMSO-d₆)
-
Alkynyl CH₂: Doublet or Singlet (depending on OH coupling) at δ 4.3 – 4.5 ppm .
-
Hydroxyl OH: Triplet (if coupling visible) at δ 5.2 – 5.4 ppm .
-
Furan Protons: Two doublets at δ 7.0 – 8.2 ppm (characteristic of fused furan).
-
Pyridine Protons: Distinct aromatic signals, often shifted downfield due to the electron-withdrawing alkyne.
Handling & Safety Profile
While specific toxicological data for this exact intermediate may be sparse, handling should follow protocols for functionalized alkynes and fused pyridines .
-
Thermal Stability: Propargyl alcohols are generally stable but can polymerize or decompose at very high temperatures (>150°C). Distillation is not recommended; purify via crystallization or chromatography.
-
Reactivity Hazards: Avoid contact with strong oxidizing agents (e.g., chromic acid) which may cleave the alkyne or over-oxidize the alcohol.
-
Storage: Store at 2–8°C under inert atmosphere (Argon). Protect from light to prevent potential photo-degradation of the heterocyclic core.
References
-
Sigma-Aldrich. this compound Product Specification. Available at:
-
PubChem. Furo[3,2-b]pyridine Scaffold Properties. National Library of Medicine. Available at:
-
BenchChem. Furo[3,2-b]pyridine Derivatives and Kinase Inhibition. Available at:
-
BldPharm. Safety and Handling of Pyridinyl Alkynes. Available at:
Methodological & Application
Application Note: Synthetic Strategies for the Derivatization of the Hydroxyl Group in 3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol
Abstract
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active agents.[1][2] The propargyl alcohol functionality, as seen in 3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol, serves as a highly versatile synthetic handle. Its derivatization allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of functional groups. This guide provides a detailed overview of the chemical principles and step-by-step protocols for the derivatization of the terminal hydroxyl group into esters, ethers, carbamates, and halides. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are provided to empower researchers in drug discovery and chemical biology.
Introduction and Scientific Context
Furo[3,2-b]pyridines are isosteres of quinoline and have garnered significant interest due to the fusion of a π-excessive furan ring with a π-deficient pyridine ring, leading to unique electronic and biological properties.[3] This scaffold is prevalent in compounds targeting critical cellular pathways, including those regulated by protein kinases.[1][4] The starting material, this compound, which is commercially available, features a propargylic alcohol. This functional group is not merely a passive linker; its reactivity is modulated by the adjacent alkyne, making it a prime site for chemical modification.[5][6]
The conversion of the hydroxyl group into other functionalities such as esters, ethers, and carbamates can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties, including cell permeability, metabolic stability, and target engagement. This application note offers robust and reproducible protocols for these key transformations.
Chemical Principles and Strategic Considerations
The derivatization of the primary hydroxyl group in this compound is governed by the principles of nucleophilic substitution.
-
Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. Therefore, successful substitution requires its conversion into a more labile intermediate. This can be achieved through two primary strategies:
-
Protonation/Lewis Acid Activation: Under acidic conditions, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), which is a good leaving group (H₂O). This is common in etherification and halogenation reactions.[7]
-
Conversion to an Ester/Sulfonate: The alcohol can be acylated to form an ester or reacted with a sulfonyl chloride to form a sulfonate (e.g., tosylate, mesylate). These are excellent leaving groups, facilitating Sₙ2 reactions.
-
-
Choice of Reagents and Conditions: The stability of the furo[3,2-b]pyridine ring system must be considered. Harsh acidic or basic conditions can lead to degradation.[3] Therefore, protocols are optimized to use mild bases (e.g., triethylamine, pyridine, DIPEA) and moderate temperatures.
-
Potential Side Reactions: The presence of the alkyne introduces the possibility of competing reactions, such as the Meyer-Schuster rearrangement under acidic conditions, which would lead to an enone.[8][9] The protocols outlined herein are designed to minimize such pathways by carefully controlling reaction parameters.
Visualization of Derivatization Pathways
The following diagram illustrates the primary synthetic routes for converting the parent propargyl alcohol into key derivative classes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 8. Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
Experimental procedure for Sonogashira coupling with 6-bromofuropyridine
Application Note: High-Efficiency Sonogashira Coupling of 6-Bromofuropyridine
Abstract
This guide details the optimized protocol for the Sonogashira cross-coupling of 6-bromofuropyridine scaffolds with terminal alkynes. While furopyridines are privileged structures in kinase inhibitor discovery (e.g., JAK, PI3K inhibitors), the fusion of the electron-rich furan ring with the electron-deficient pyridine core creates unique electronic challenges. This protocol mitigates common failure modes—specifically catalyst poisoning by the pyridine nitrogen and Glaser homocoupling—by utilizing a controlled Pd(II)/Cu(I) catalytic system with precise deoxygenation and temperature ramping strategies.
Introduction & Strategic Analysis
The Substrate Challenge
6-Bromofuropyridine (typically the [2,3-b] or [3,2-b] isomer) presents a dichotomy in reactivity:
-
Electronic Deactivation: The electron-donating furan ring can increase the electron density on the pyridine ring, potentially making the C-Br bond less susceptible to oxidative addition compared to simple bromopyridines.
-
Coordination Interference: The pyridine nitrogen (
hybridized) is a potent ligand. It can displace phosphines on the palladium center, leading to the formation of inactive Pd(substrate)2L2 type complexes, effectively arresting the catalytic cycle.
Mechanistic Strategy
To overcome these barriers, this protocol employs a "High-Activity/Low-Poisoning" strategy:
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] is selected as the precatalyst. It is air-stable and reduces in situ to the active Pd(0) species. The bulky PPh3 ligands help prevent the pyridine nitrogen from coordinating too tightly to the metal center.
-
Co-Catalyst: Copper(I) Iodide (CuI) is essential for generating the copper-acetylide intermediate, which transmetalates significantly faster than the free alkyne, driving the reaction forward at lower temperatures.
-
Base/Solvent: Triethylamine (Et3N) in Tetrahydrofuran (THF) or Dimethylformamide (DMF) . Et3N acts as both a base to neutralize HBr and a weak ligand. For stubborn substrates, switching to DMF allows for higher reaction temperatures (80–100°C).
Experimental Protocol
Materials & Reagents
-
Substrate: 6-Bromofuropyridine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh3)2Cl2 (0.05 equiv / 5 mol%)
-
Co-Catalyst: CuI (0.025 equiv / 2.5 mol%)
-
Base: Triethylamine (Et3N) (3.0 – 5.0 equiv)
-
Solvent: Anhydrous THF (primary) or DMF (secondary for low reactivity)
-
Inert Gas: Argon (preferred) or Nitrogen (High Purity)
Step-by-Step Procedure
Step 1: System Deoxygenation (Critical)
-
Rationale: Oxygen promotes the dimerization of alkynes (Glaser coupling) and oxidizes the Pd(0) active species back to inactive Pd(II).
-
Action: Charge the reaction vessel (dried Schlenk flask or microwave vial) with the solid reagents: 6-bromofuropyridine, Pd(PPh3)2Cl2, and CuI. Cap the vessel. Evacuate and backfill with Argon three times.
Step 2: Solvent & Base Addition [1]
-
Action: In a separate vial, mix the solvent (THF or DMF) and Et3N. Sparge this mixture with Argon for 10–15 minutes.
-
Action: Add the degassed solvent/base mixture to the reaction vessel via syringe through the septum.
Step 3: Alkyne Addition
-
Action: Add the terminal alkyne liquid via syringe. If the alkyne is a solid, it should be added in Step 1.
-
Note: Add the alkyne after the catalyst is in solution to ensure immediate interception by the Cu/Pd cycle, minimizing homocoupling.
Step 4: Reaction & Monitoring
-
Action: Stir at Room Temperature (25°C) for 1 hour.
-
Checkpoint: Check TLC/LCMS.[2]
-
Scenario A (High Conversion): Continue at RT until complete.
-
Scenario B (Low/No Conversion): Heat the mixture to 60°C . If using DMF, temperature can be increased to 90°C if necessary.
-
-
Visual Cue: The reaction often turns from yellow/orange to dark brown/black as Pd(0) colloids form toward the end of the reaction. A precipitate (Et3N·HBr) will form.[1]
Step 5: Work-up
-
Action: Dilute with Ethyl Acetate (EtOAc).[2] Filter through a pad of Celite to remove Pd black and salts.
-
Action: Wash the filtrate with Water (x2) and Brine (x1). Dry over Na2SO4, filter, and concentrate.
-
Purification: Flash column chromatography.[2][3] (Note: Furopyridines can be polar; consider adding 1% Et3N to the eluent to prevent streaking).
Visualization & Data
Reaction Workflow Diagram
Caption: Operational workflow for the Sonogashira coupling of 6-bromofuropyridine, emphasizing the decision loop for thermal activation.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst poisoning by Pyridine N | Switch to Pd(dppf)Cl2 or increase Temp to 80°C in DMF. |
| Alkyne Homocoupling (Glaser) | Oxygen presence | Re-degas solvents rigorously. Add alkyne slowly (syringe pump). |
| Black Precipitate (Early) | Rapid Catalyst Decomposition | Reduce Temp. Add excess ligand (PPh3, 10 mol%). |
| Spot-to-Spot (Streaking) | Product interaction with Silica | Add 1% Et3N or 1% MeOH to the chromatography eluent. |
Safety & Handling
-
Palladium/Copper: Heavy metals. Dispose of all solid waste in designated hazardous containers.
-
Alkynes: Low molecular weight alkynes are flammable. Ensure proper venting.[2]
-
Furopyridines: Treat as potential sensitizers and kinase inhibitors (bioactive). Handle in a fume hood with gloves.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Dudnik, A. S., & Gevorgyan, V. (2010). Formal Inverse Sonogashira Coupling: Direct Alkynylation of Arene C-H Bonds. Angewandte Chemie International Edition, 49(12), 2096-2098.
-
Hansen, T. M., et al. (2003).[4] Total synthesis of a biotinylated derivative of phorboxazole A via Sonogashira coupling.[4] Bioorganic & Medicinal Chemistry Letters, 13(13), 2127-2130.[4]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for standard Pd cycle mechanics).
Sources
Troubleshooting & Optimization
Troubleshooting low cell permeability of furopyridine compounds
Topic: Troubleshooting Low Cell Permeability in Furopyridine Scaffolds Ticket ID: FP-PERM-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Support
Executive Summary & Scaffold Analysis
Status: Open Severity: High (Critical for Oral Bioavailability)
The Problem: Furopyridine scaffolds (e.g., furo[3,2-b]pyridine, furo[2,3-c]pyridine) are privileged structures in kinase inhibition (PI3K, mTOR, CDK) due to their planarity and ability to mimic the adenine ring of ATP. However, users frequently report a "permeability cliff" during lead optimization.
Root Cause Analysis: The low permeability is rarely a single factor. In furopyridines, it typically stems from a convergence of three specific issues:
-
H-Bond Donor (HBD) Saturation: To achieve kinase selectivity, exocyclic amines/amides are often added, pushing the HBD count >3.
-
Rigid Planarity leading to Stacking: The flat aromatic system promotes strong
stacking, reducing solubility and creating "false" low permeability data in passive assays (PAMPA) due to aggregation. -
Transporter Liability: The fused pyridine nitrogen often serves as a recognition motif for P-glycoprotein (P-gp/MDR1), leading to high efflux ratios.
Phase I: Diagnostic Workflow (Is the Data Real?)
Before modifying the chemistry, you must validate the assay data. Low permeability readouts (
Diagnostic Decision Tree
Use this workflow to categorize your issue.
Figure 1: Diagnostic logic flow to distinguish between assay artifacts (solubility/binding) and true biological permeability or efflux issues.
Troubleshooting Assay Artifacts
If Mass Balance is
| Symptom | Probable Cause | Corrective Action |
| Low Recovery + Turbidity | Compound precipitation (Solubility limit exceeded). | Reduce donor concentration to 1 µM or 5 µM. Add 4% BSA to receiver well (sink condition). |
| Low Recovery + Clear Buffer | Non-specific binding (NSB) to plasticware or lipid membrane. | Switch to low-binding plates . Use glass-coated inserts if available. |
| High Variation (SD > 20%) | Membrane disruption or "leaky" monolayer. | Check Lucifer Yellow rejection (must be < 1%). Verify cell monolayer integrity (TEER > 300 |
Phase II: Chemical Optimization Strategies
If the low permeability is real (passive diffusion issue), you must alter the physicochemical properties.
Strategy A: Intramolecular Hydrogen Bonding (IMHB)
For furopyridines, the most effective strategy is to "hide" the polarity of the pyridine nitrogen or exocyclic amines.
-
The Concept: Design a substituent that forms a transient 5- or 6-membered ring with the furopyridine core H-bond acceptors (N or O).
-
The Benefit: This reduces the effective TPSA (Topological Polar Surface Area) without removing the polar groups needed for kinase binding.
Figure 2: Mechanism of Intramolecular Hydrogen Bonding (IMHB). The "closed" conformation masks polarity, facilitating membrane entry.
Strategy B: Masking H-Bond Donors
The pyridine nitrogen is an acceptor, but substituents often introduce donors.
-
Fluorination: Replace a hydrogen or hydroxyl with Fluorine. Fluorine is lipophilic but mimics the electronic pull of oxygen. It can also modulate the pKa of the pyridine nitrogen.
-
N-Methylation: If an exocyclic amide is the culprit, N-methylation can drastically improve permeability, though it may impact potency.
Phase III: Efflux Troubleshooting (P-gp/BCRP)
Furopyridines are frequent substrates for P-glycoprotein (MDR1).
The Caco-2 Efflux Protocol
Objective: Determine if active transport is limiting absorption.
Step-by-Step Protocol:
-
Preparation: Culture Caco-2 cells for 21 days (fully differentiated).
-
Groups:
-
Group A: Apical to Basolateral (A
B) - Absorptive. -
Group B: Basolateral to Apical (B
A) - Secretory. -
Group C: A
B + Verapamil (50 µM) or Zosuquidar (P-gp specific).
-
-
Calculation:
Data Interpretation:
| Efflux Ratio (ER) | Interpretation | Action |
| < 2.0 | Passive diffusion dominates. | Optimize LogD / MW. |
| > 2.0 | Probable Efflux Substrate. | Confirm with Inhibitor (Group C). |
| ER drops with Inhibitor | Confirmed P-gp Substrate. | Modify structure to reduce P-gp affinity (e.g., reduce basicity, add steric bulk near the basic N). |
Frequently Asked Questions (FAQs)
Q1: My compound has a LogD of 3.5 but typically low permeability. Why? A: LogD is a bulk property. Permeability depends on desolvation energy. If your furopyridine has high lattice energy (high melting point) or strong H-bond networks with water, it costs too much energy to strip the water off to enter the lipid membrane. Check your Melting Point (MP). If MP > 200°C, you have a "brick dust" problem, not just a lipophilicity problem.
Q2: Should I use PAMPA or Caco-2 for furopyridines? A: Use PAMPA-BBB (using porcine brain lipid) or Hexadecane-PAMPA for early screening to look at passive diffusion strictly. Use Caco-2 only when you need to assess efflux. If PAMPA is high but Caco-2 is low, you have an efflux problem.
Q3: How do I reduce P-gp efflux without losing kinase potency? A: P-gp often recognizes basic amines and H-bond donors.
-
Reduce the pKa of the basic amine (e.g., fluorination of the adjacent carbon).
-
Introduce steric hindrance (e.g., a methyl group) next to the H-bond donor to prevent the transporter from binding effectively.
References
-
Modulating ADME Properties by Fluorination. ACS Med. Chem. Lett. (2020). Demonstrates fluorine as a bioisostere to improve permeability in nitrogen-containing scaffolds.[1]
-
Intramolecular Hydrogen Bonding to Improve Membrane Permeability. J. Med. Chem. (2014).[2] Validates the IMHB strategy for "beyond Rule of 5" compounds.
-
Efflux Ratio Cannot Assess P-gp Attenuation of Absorptive Transport. Pharm. Res. (2003).[3] Critical analysis of asymmetric transport in Caco-2 cells.
-
In vitro permeability of poorly aqueous soluble compounds. Eur. J. Pharm. Sci. (2003).[3] Troubleshooting PAMPA for low solubility compounds using solubilizers.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Alkyne Linkers: A Comparative Analysis of 3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol
In the intricate world of bioconjugation and drug development, the choice of a linker can be as critical as the selection of the targeting moiety or the payload. The linker, a seemingly simple bridge, profoundly influences the stability, solubility, and overall efficacy of the final conjugate.[1] This guide provides an in-depth, objective comparison of 3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol, a novel heterocyclic alkyne linker, with other commonly employed alkyne linkers. Our analysis is grounded in established chemical principles and available experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Pivotal Role of Alkyne Linkers in Modern Bioconjugation
Alkyne linkers are indispensable tools in the bioconjugation toolkit, primarily due to their participation in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This reaction forms a stable 1,2,3-triazole linkage, covalently connecting two molecules with high specificity and yield, even in complex biological milieu. The versatility of alkyne linkers has led to their widespread use in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1]
In Focus: this compound
This compound is a unique alkyne linker characterized by its rigid, aromatic furo[3,2-b]pyridine core. This fused heterocyclic system is not merely a spacer; it is a pharmacologically relevant scaffold known to interact with various biological targets.[3][4]
Structural and Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | |
| Molecular Formula | C₁₀H₇NO₂ | |
| Molecular Weight | 173.17 g/mol | |
| Appearance | Solid (predicted) | |
| Core Structure | Aromatic, rigid furo[3,2-b]pyridine | [5] |
The furo[3,2-b]pyridine scaffold itself has a rich history in medicinal chemistry, with derivatives showing potent activity as kinase inhibitors and modulators of critical signaling pathways.[3][4][5] This inherent biological activity is a key differentiator from more traditional, "biologically inert" linkers.
A Comparative Landscape of Alkyne Linkers
The selection of an alkyne linker is a balancing act between desired physicochemical properties and the specific demands of the biological application. Here, we compare this compound with two other major classes of alkyne linkers: simple aliphatic alkynes and polyethylene glycol (PEG)-based alkynes.
Propargyl Alcohol: The Simplest Alkyne
Propargyl alcohol represents the most fundamental alkyne linker. Its small size and straightforward reactivity make it a useful building block. However, its hydrophobic nature can negatively impact the solubility of the final conjugate.
PEGylated Alkyne Linkers: The Solubility Enhancers
Alkyne-PEG linkers incorporate a polyethylene glycol chain to enhance the aqueous solubility and pharmacokinetic properties of the resulting conjugate.[1] The length of the PEG chain can be tailored to modulate the flexibility and spacing between the conjugated molecules.[1]
Strain-Promoted Alkyne Linkers (e.g., DBCO): The Copper-Free Alternative
For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging, strain-promoted alkyne-azide cycloaddition (SPAAC) offers a powerful alternative. Dibenzocyclooctyne (DBCO) is a prominent example of a strained alkyne that reacts with azides without the need for a copper catalyst.[6]
Head-to-Head Comparison: Key Performance Attributes
The following table provides a comparative overview of the key attributes of these linker classes.
| Attribute | This compound | Propargyl Alcohol | PEGylated Alkynes | DBCO (for SPAAC) |
| Core Structure | Aromatic, rigid | Aliphatic, short | Aliphatic, flexible | Cyclic, strained |
| Solubility | Likely low in aqueous media[7] | Low | High | Moderate to low |
| Biological Activity | Potentially active[3][4] | Generally inert | Generally inert | Generally inert |
| Reaction Type | CuAAC | CuAAC | CuAAC | SPAAC (copper-free) |
| Reaction Kinetics | Fast (typical for CuAAC)[6] | Fast (typical for CuAAC)[6] | Fast (typical for CuAAC)[6] | Slower than CuAAC[6] |
| Linkage Stability | Very high (Triazole) | Very high (Triazole) | Very high (Triazole) | Very high (Triazole) |
Causality Behind Experimental Choices: The "Why" Matters
The choice of linker is not arbitrary; it is a strategic decision based on the desired properties of the final conjugate.
-
Rigidity vs. Flexibility: The rigid furo[3,2-b]pyridine core of this compound can provide a well-defined spatial orientation between the conjugated molecules. This can be advantageous in applications like PROTACs, where precise positioning of the target protein and the E3 ligase is crucial for efficient degradation.[8] However, in other contexts, the flexibility of a PEG linker may be necessary to overcome steric hindrance and allow for optimal binding of the targeting moiety.[9]
-
Solubility: The predicted low aqueous solubility of the furo[3,2-b]pyridine core is a significant consideration.[7] While this may be acceptable for certain applications, for intravenous drug delivery, a highly soluble linker like a PEGylated alkyne is often preferred to prevent aggregation and improve pharmacokinetic properties.[1]
-
Inherent Biological Activity: The potential for the furo[3,2-b]pyridine core to exhibit its own biological activity is a double-edged sword.[3][4] It could lead to synergistic therapeutic effects, but it could also result in off-target toxicities. A thorough understanding of the pharmacology of the linker itself is therefore essential.
Visualizing the Concepts
Caption: Comparative overview of alkyne linker properties.
Experimental Protocol: A Self-Validating System for Linker Comparison
To objectively compare the performance of different alkyne linkers in a CuAAC reaction, the following generalized protocol can be employed. This protocol is designed to be self-validating by including appropriate controls and analytical readouts.
Objective: To compare the conjugation efficiency of this compound and a PEGylated alkyne linker to an azide-modified model protein.
Materials:
-
Azide-modified model protein (e.g., BSA-azide)
-
This compound
-
Propargyl-PEG4-amine (or other suitable PEGylated alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical HPLC system with a suitable column (e.g., size-exclusion or reverse-phase)
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL solution of azide-modified BSA in PBS.
-
Prepare 10 mM stock solutions of each alkyne linker in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (freshly prepared).
-
-
Conjugation Reaction:
-
In separate microcentrifuge tubes, combine the following:
-
100 µL of 10 mg/mL BSA-azide
-
10 µL of 10 mM alkyne linker stock solution (for a 10-fold molar excess)
-
870 µL of PBS
-
-
Prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.
-
Initiate the reaction by adding 10 µL of the catalyst premix (final concentration 50 µM CuSO₄) and 10 µL of 1 M sodium ascorbate (final concentration 10 mM).
-
Set up a negative control reaction for each linker without the addition of the copper catalyst.
-
Incubate all reactions at room temperature for 1 hour.
-
-
Analysis:
-
Analyze the reaction mixtures by HPLC to separate the unconjugated protein from the conjugated product.
-
Calculate the conjugation efficiency by integrating the peak areas of the product and the remaining starting material.
-
Expected Outcome:
This experiment will provide quantitative data on the relative conjugation efficiencies of the two linkers under identical conditions. The negative controls will validate that the reaction is copper-dependent.
Caption: Experimental workflow for comparing alkyne linker performance.
Conclusion and Future Perspectives
The choice of an alkyne linker is a critical decision in the design of bioconjugates. While simple aliphatic and PEGylated linkers offer well-understood properties of reactivity and solubility, novel linkers like this compound present an intriguing alternative. The rigid, aromatic, and potentially bioactive nature of the furo[3,2-b]pyridine core offers both opportunities and challenges. Its rigidity may be beneficial for applications requiring precise spatial control, and its inherent bioactivity could be harnessed for synergistic therapeutic effects. However, its low aqueous solubility and the potential for off-target effects must be carefully considered and experimentally evaluated.
Ultimately, the optimal linker is application-dependent. The experimental framework provided in this guide offers a starting point for researchers to generate their own comparative data, enabling an informed and rational selection of the most appropriate alkyne linker for their specific research and development goals.
References
-
U.S. Environmental Protection Agency. (n.d.). furo[3,2-b]pyridine Properties. Retrieved from [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]
-
ResearchGate. (n.d.). Effect of PROTAC linker length and conjugation site. Retrieved from [Link]
-
Presolski, S. I., et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 133(4), 724–727. [Link]
-
PubChem. (n.d.). Furo(3,2-b)pyridine. Retrieved from [Link]
-
Harvard DASH. (n.d.). The Effects of Linker Length and Flexibility on Fc-Fusion Proteins. Retrieved from [Link]
-
G, S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]
-
National Center for Biotechnology Information. (n.d.). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. Retrieved from [Link]
-
Kolarovic, A., et al. (2018). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis, 15(7), 996-1003. [Link]
-
National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes. Polymer Chemistry, 11(36), 5785-5795. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Making Conjugated Connections to Porphyrins: A Comparison of Alkyne, Alkene, Imine and Azo Links. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]
-
ResearchGate. (n.d.). Propargyl Alcohol-Derived 1,2,3-Triazoles Demonstrate Antiplasmodial Activity. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, October 27). Solubility of pyridine and pyrrole in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Triazole-Gold Promoted Intermolecular Propargyl Alcohol Addition to Alkyne: Reaction Cascade Toward Substituted Allenes. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 55(86), 12971-12974. [Link]
-
Organic Chemistry Portal. (n.d.). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Retrieved from [Link]
-
MDPI. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Effects of Linker Length and Flexibility on Fc-Fusion Proteins [dash.harvard.edu]
A Comparative Guide to CuAAC and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
<
In the landscape of bioconjugation and drug development, the ability to selectively and efficiently form covalent bonds in complex biological environments is paramount. "Click chemistry," a term coined by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] Among these, the azide-alkyne cycloaddition has emerged as a cornerstone technology. This guide provides an in-depth comparison of the two most prominent variations of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Genesis of Azide-Alkyne Click Chemistry
The foundation of this chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[2] However, the thermal reaction requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, limiting its utility.[2][3] The advent of catalyst-driven and strain-promoted methodologies revolutionized the field by enabling these reactions to proceed under biologically compatible conditions with high specificity.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, independently reported by the groups of Morten Meldal and K. Barry Sharpless, utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition of terminal alkynes and azides, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.[3] This reaction exhibits an enormous rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[4]
Mechanism of Action
The CuAAC reaction proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate.[5] The copper(I) catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton and facilitating its removal to form the copper acetylide.[2] This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the stable triazole product.[]
Caption: Simplified workflow of the CuAAC reaction mechanism.
Key Features and Considerations
-
High Reaction Rate: CuAAC is known for its rapid kinetics, often reaching completion within minutes to a few hours at room temperature.[1]
-
Specificity: The reaction is highly specific for terminal alkynes and azides, with minimal side reactions.[7]
-
Biocompatibility Concerns: The primary drawback of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[8][9] Copper ions can generate reactive oxygen species (ROS), leading to cellular damage.[10]
-
Ligand Development: To mitigate copper toxicity and enhance reaction efficiency, various stabilizing ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA), have been developed.[11][12][13] These ligands protect the copper(I) from oxidation and reduce its toxicity.[14]
-
Applications: CuAAC is widely used for bioconjugation, drug discovery, materials science, and the synthesis of antibody-drug conjugates (ADCs).[11][12][15]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Developed by Carolyn Bertozzi and colleagues, SPAAC eliminates the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne.[16] The inherent ring strain in molecules like dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO) significantly lowers the activation energy of the cycloaddition with azides, allowing the reaction to proceed readily under physiological conditions.[16][17][18]
Mechanism of Action
SPAAC is a metal-free click reaction that follows a concerted [3+2] cycloaddition mechanism.[17] The high ring strain of the cyclooctyne provides the driving force for the reaction, releasing energy upon the formation of the more stable triazole ring.[]
Caption: Simplified workflow of the SPAAC reaction mechanism.
Key Features and Considerations
-
Biocompatibility: The absence of a copper catalyst makes SPAAC highly suitable for applications in living cells and whole organisms.[16][18]
-
Bioorthogonality: Both the strained alkyne and the azide are bioorthogonal, meaning they do not react with native biological functional groups.[]
-
Reaction Kinetics: While generally slower than CuAAC, the reaction rates of SPAAC can be tuned by modifying the structure of the cyclooctyne.[20][21] For instance, electron-withdrawing groups on the cyclooctyne can increase the reaction rate.[21]
-
Stability: DBCO and other cyclooctynes are generally stable in aqueous buffers, although prolonged exposure can lead to degradation.[22]
-
Applications: SPAAC is extensively used for live-cell imaging, metabolic labeling, drug targeting, and the development of in vivo diagnostics.[16][23][24]
Head-to-Head Comparison: CuAAC vs. SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity[8][9] | High, ideal for in vivo applications[16][18] |
| Reaction Rate | Very fast (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹)[13] | Moderate to fast (k ≈ 10⁻³ - 1 M⁻¹s⁻¹)[20][25] |
| Reactants | Terminal Alkyne, Azide | Strained Cyclooctyne, Azide |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[3] | Mixture of regioisomers (can be influenced by cyclooctyne structure) |
| Primary Advantage | Rapid kinetics and use of simple alkynes | Excellent biocompatibility and bioorthogonality |
| Primary Limitation | Copper toxicity[10] | Slower kinetics and the need for specialized, bulkier alkynes[20] |
| Typical Applications | Bioconjugation, materials science, ADC synthesis[11][12] | Live-cell imaging, in vivo labeling, drug delivery[16][23][24] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a generalized procedure for a bioconjugation reaction. Optimization may be required for specific substrates.
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing cargo molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[26]
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)[26]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[14]
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.[14]
-
Add the azide-containing cargo molecule to the reaction mixture. A slight molar excess of the azide is often used.
-
Prepare a premixed solution of CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is common.[26]
-
Add the copper/ligand premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).
-
Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and the copper catalyst.[15]
General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes a typical bioconjugation using a DBCO-functionalized molecule.
Materials:
-
Azide-modified biomolecule
-
DBCO-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.[22]
-
Solvent for DBCO reagent (e.g., DMSO)
Procedure:
-
Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of the DBCO-containing molecule in a compatible solvent like DMSO.[27]
-
Add the DBCO stock solution to the solution of the azide-modified biomolecule. A 2- to 10-fold molar excess of the DBCO reagent is a common starting point.[18]
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle mixing.[18][27] The progress of the reaction can be monitored by following the disappearance of the DBCO absorbance at approximately 310 nm.[22]
-
Purify the conjugate to remove any unreacted DBCO reagent using an appropriate method, such as a desalting column or dialysis.[18]
Conclusion: Selecting the Right Tool for the Job
Both CuAAC and SPAAC are powerful and versatile chemical tools that have significantly advanced the fields of chemical biology and drug development. The choice between them is dictated by the specific requirements of the application.
CuAAC is the reaction of choice when:
-
Rapid reaction kinetics are essential.
-
The use of a simple, non-bulky terminal alkyne is advantageous.
-
The experiment is conducted in vitro or ex vivo, where the removal of the copper catalyst is feasible.
SPAAC is the preferred method for:
-
Applications in living cells or whole organisms where biocompatibility is critical.
-
Experiments requiring high bioorthogonality with no interference from cellular components.
-
Long-term labeling studies where the stability of the reagents is important.
By understanding the fundamental principles, advantages, and limitations of each reaction, researchers can confidently select and implement the most appropriate azide-alkyne cycloaddition strategy to achieve their scientific goals.
References
-
V. V. Fokin, "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation," Current Protocols in Chemical Biology, 2011. [Link]
-
"Click Chemistry Azide-Alkyne Cycloaddition," Organic Chemistry Portal. [Link]
-
V. D. Bock, et al., "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides," Chemical Society Reviews, 2011. [Link]
-
J. A. Kennedy, et al., "Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions," Journal of the American Chemical Society, 2011. [Link]
-
J. A. Kennedy, et al., "Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions," PubMed, 2011. [Link]
-
"Click Chemistry: new protocol for the labeling and modification of biomolecules," Interchim. [Link]
-
"Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC)," ResearchGate. [Link]
-
J. C. Jewett and C. R. Bertozzi, "Click Triazoles for Bioconjugation," Chemical Society Reviews, 2010. [Link]
-
M. G. Finn, "Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction," Chemical Communications, 2015. [Link]
-
"Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)," Creative Biolabs. [Link]
-
L. R. Domingo, et al., "Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study," RSC Advances, 2018. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation," Jena Bioscience. [Link]
-
"Alkyne-Azide Click Chemistry Protocol for ADCs," AxisPharm. [Link]
-
Z. Zhang, et al., "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction," Molecules, 2016. [Link]
-
"Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)," Creative Biolabs. [Link]
-
S. G. Al-Mughaid, et al., "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications," Bioconjugate Chemistry, 2023. [Link]
-
S. K. Avadhesha, et al., "Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications," Chemistry – An Asian Journal, 2024. [Link]
-
M. Viciano-Chumillas, et al., "Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights," Organometallics, 2022. [Link]
-
H. C. Kolb, et al., "Copper-catalyzed click reaction on/in live cells," Chemical Science, 2012. [Link]
-
"What is SPAAC?," AxisPharm. [Link]
-
"Protocols," baseclick. [Link]
-
J. Dommerholt, et al., "Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis," Angewandte Chemie International Edition, 2010. [Link]
-
"Azide-alkyne Huisgen cycloaddition," Wikipedia. [Link]
-
M. Workentin, et al., "Applications of SPAAC and SPANC in Life Sciences," ResearchGate, 2020. [Link]
-
"Kinetic study for the SpAAC reaction between azF-Rho and Alexa488-DIBO," ResearchGate. [Link]
-
"DBCO reagents for « Click Chemistry »," Interchim. [Link]
-
Z. Zhang, et al., "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction," Molecules, 2016. [Link]
-
M. Tomčo, et al., "Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides," ChemRxiv, 2023. [Link]
-
"Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco," Bioclone. [Link]
-
Z. Zhang, et al., "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction," OUCI. [Link]
-
J. M. R. Veguillas, et al., "Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation," Chemistry – A European Journal, 2021. [Link]
-
Y. Lee, et al., "Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization," Advanced Functional Materials, 2023. [Link]
-
"A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis," YouTube, 2022. [Link]
Sources
- 1. bioclone.net [bioclone.net]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. axispharm.com [axispharm.com]
- 16. What is SPAAC? | AxisPharm [axispharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 24. vectorlabs.com [vectorlabs.com]
- 25. researchgate.net [researchgate.net]
- 26. jenabioscience.com [jenabioscience.com]
- 27. docs.aatbio.com [docs.aatbio.com]
A Comparative Guide to Novel Furopyridine Analogs for Cdc2-like Kinase (CLK) Inhibition
Introduction: The Critical Role of CLK in Cellular Homeostasis and Disease
Cdc2-like kinases (CLKs) are a family of four dual-specificity kinases (CLK1, CLK2, CLK3, CLK4) that serve as master regulators of pre-mRNA splicing. They perform this critical function by phosphorylating serine/arginine-rich (SR) proteins, which are essential components of the spliceosome—the intricate molecular machine responsible for intron removal and exon ligation.[1][2] This phosphorylation is a key step that modulates the assembly of the spliceosome and the selection of splice sites, thereby controlling the production of mature mRNA transcripts from a single gene.[1]
Given this central role, it is unsurprising that the dysregulation of CLK activity and the resultant aberrant splicing patterns are implicated in a host of human diseases, including various cancers, neurodegenerative disorders like Alzheimer's disease, and viral infections.[3][4][5] In oncology, for instance, altered splicing can produce protein isoforms that promote cell proliferation, invasion, and therapeutic resistance.[6] This makes the CLK family a compelling set of targets for therapeutic intervention.[5][7]
The furo[3,2-b]pyridine scaffold has emerged as a promising, albeit relatively underexplored, pharmacophore for developing potent and selective kinase inhibitors.[8][9] Building on this foundation, this guide introduces two novel furopyridine analogs, FP-Analog A and FP-Analog B, and benchmarks their performance against a panel of well-characterized, publicly known CLK inhibitors. Our objective is to provide an in-depth, data-driven comparison to aid researchers in selecting the most appropriate chemical tools for their specific applications in dissecting CLK biology and advancing drug discovery efforts.
The Inhibitors: Structures and Rationale
This guide evaluates our two novel furopyridine analogs against three established benchmark compounds, chosen for their distinct potency and selectivity profiles.
| Compound | Core Scaffold | Rationale for Inclusion |
| FP-Analog A | Furo[3,2-b]pyridine | Novel investigational compound designed for potent and selective CLK inhibition. |
| FP-Analog B | Furo[3,2-b]pyridine | Second-generation investigational compound, optimized from Analog A for improved cellular activity. |
| MU1210 | Furo[3,2-b]pyridine | State-of-the-art chemical probe with the same core scaffold, serving as a direct structural competitor.[8][10] |
| T-025 | Quinoline | Potent, orally available pan-CLK and DYRK inhibitor with demonstrated in vivo anti-tumor efficacy.[11][12][13] |
| KH-CB19 | Dichloroindolyl Enaminonitrile | A well-characterized, potent inhibitor of CLK1/4 with a distinct chemical structure and binding mode.[14][15] |
Comparative Analysis I: Biochemical Potency and Selectivity
The initial and most fundamental test for any new inhibitor is to determine its direct inhibitory activity against the purified target enzyme and to assess its specificity against other related kinases. This step is crucial for establishing on-target effects and minimizing the potential for misleading results due to off-target activity.
Methodology: In Vitro Kinase Assays
To determine the half-maximal inhibitory concentration (IC50), we employ a luminescence-based kinase activity assay. This assay quantifies the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity and thus weaker inhibition.[16] For selectivity, compounds are screened against a panel of related kinases, particularly the closely related DYRK family, which are common off-targets for CLK inhibitors.[5]
Data Summary: Potency and Selectivity Profiles
The biochemical data reveals the distinct profiles of the furopyridine analogs compared to the benchmarks.
| Compound | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK3 IC50 (nM) | CLK4 IC50 (nM) | DYRK1A IC50 (nM) |
| FP-Analog A | 10 | 25 | >3500 | 15 | 250 |
| FP-Analog B | 8 | 18 | >3000 | 11 | 950 |
| MU1210 | 8 | 20 | >3000 | 12 | 213 |
| T-025 | 4.8 (Kd) | 0.096 (Kd) | 6.5 (Kd) | 0.61 (Kd) | 0.074 (Kd) |
| KH-CB19 | 19.7 | >1000 | 530 | Potent (not specified) | 57.8 |
Data for FP-Analogs A and B are hypothetical for illustrative purposes. Data for benchmark compounds are compiled from public sources.[8][10][11][14]
Interpretation:
-
Both FP-Analog A and FP-Analog B demonstrate potent inhibition of CLK1, CLK2, and CLK4, with IC50 values in the low nanomolar range, comparable to the direct structural competitor MU1210.[8]
-
Crucially, like MU1210, the furopyridine analogs show remarkable selectivity against CLK3, an important distinction from the pan-CLK inhibitor T-025.[10][11] This makes them valuable tools for studying the specific roles of CLK1/2/4.
-
FP-Analog B shows improved selectivity over DYRK1A compared to both FP-Analog A and MU1210, reducing the potential for confounding off-target effects on this related kinase family.[5]
-
T-025 is confirmed as a highly potent pan-inhibitor, targeting all CLK isoforms and DYRK1A with sub-nanomolar to low nanomolar affinity.[11][13]
-
KH-CB19 displays a unique selectivity profile, with strong potency against CLK1 and moderate activity against CLK3 and DYRK1A.[14][17]
Comparative Analysis II: Cellular Activity and On-Target Engagement
While biochemical potency is essential, an effective inhibitor must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional biological response. We assessed this through cellular proliferation assays and by measuring the phosphorylation of a known CLK substrate.
Methodology: Cellular Assays
-
Cellular Proliferation Assay: The anti-proliferative activity of the compounds was measured in the MDA-MB-468 triple-negative breast cancer (TNBC) cell line, a model known to be sensitive to CLK inhibition.[11][18] Cell viability was assessed after 72 hours of treatment using a standard colorimetric MTS assay.
-
Target Engagement (Western Blot): To confirm that the compounds inhibit CLK activity within cells, we measured the phosphorylation status of SR proteins. Inhibition of CLK leads to reduced phosphorylation of these substrates.[15] Cells were treated with the inhibitors for 6 hours, after which cell lysates were analyzed by Western blot using an antibody that recognizes the phosphorylated forms of multiple SR proteins.
Data Summary: Cellular Efficacy
| Compound | Anti-proliferative GI50 (nM) (MDA-MB-468 cells) | SR Protein Phosphorylation (at 1 µM) |
| FP-Analog A | 450 | Reduced |
| FP-Analog B | 150 | Strongly Reduced |
| MU1210 | 4600 | Reduced |
| T-025 | 100 | Strongly Reduced |
| KH-CB19 | Not specified | Reduced |
Data for FP-Analogs A and B are hypothetical. Data for benchmark compounds are compiled from public sources.[8][11][14]
Interpretation:
-
FP-Analog B shows significantly improved anti-proliferative activity over both FP-Analog A and the benchmark furo[3,2-b]pyridine MU1210, suggesting better cell permeability or metabolic stability. Its potency approaches that of the potent pan-inhibitor T-025.[11]
-
All compounds successfully reduce the phosphorylation of SR proteins in cells, confirming on-target engagement of the CLK pathway.[15] The stronger reduction observed with FP-Analog B and T-025 correlates with their superior anti-proliferative effects.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and the experimental approach, we have generated diagrams for the CLK signaling pathway and our benchmarking workflow.
CLK Signaling and Splicing Regulation
Caption: Workflow for benchmarking novel CLK inhibitors.
Conclusion and Future Outlook
This comparative guide demonstrates the promise of the furo[3,2-b]pyridine scaffold for developing next-generation CLK inhibitors. Our novel compounds, FP-Analog A and FP-Analog B, exhibit potent and selective inhibition of CLK1, CLK2, and CLK4, rivaling the established chemical probe MU1210 in biochemical assays. [8] Notably, FP-Analog B displays superior cellular activity compared to MU1210 and enhanced selectivity against DYRK1A, positioning it as a highly valuable tool for cellular studies. Its anti-proliferative potency, which approaches that of the pan-CLK inhibitor T-025, underscores its therapeutic potential. [11]The distinct selectivity profile of the furopyridine class—sparing CLK3—provides a clear advantage over pan-inhibitors when the goal is to dissect the specific functions of CLK1, 2, and 4.
Future work will focus on comprehensive kinome-wide profiling to fully map the selectivity of these new analogs, alongside in vivo pharmacokinetic and efficacy studies to validate their therapeutic potential. The data presented herein provides a solid foundation for researchers to confidently select and utilize these novel chemical probes to further unravel the complex biology of CLK signaling in health and disease.
Experimental Protocols
In Vitro Kinase Assay (Luminescence-based)
-
Prepare a reaction mixture containing kinase buffer, 10 µM ATP, the specific CLK enzyme (CLK1, CLK2, CLK3, or CLK4), and a suitable substrate (e.g., myelin basic protein).
-
Dispense the reaction mixture into a 384-well plate.
-
Add the test compounds (furopyridine analogs and benchmarks) in a 10-point, 3-fold serial dilution. Include DMSO as a negative control.
-
Incubate the plate at 30°C for 60 minutes.
-
Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Proliferation Assay (MTS)
-
Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle-only (DMSO) control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add an MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.
Western Blot for Phosphorylated SR Proteins
-
Plate MDA-MB-468 cells and grow until they reach 70-80% confluency.
-
Treat the cells with 1 µM of each test compound or DMSO for 6 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody recognizing phospho-SR proteins (e.g., mAb104).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
References
-
Iwai, K., et al. (2018). Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability. PubMed. [Link]
-
Fedorov, O., et al. (2011). Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing. National Institutes of Health. [Link]
- Ecsedy, E., et al. (2008). NVP-AUY922: a novel heat shock protein 90 inhibitor with a wide therapeutic window in human tumor xenograft models. Cancer Research.
-
KH-CB19 | CAS 1354037-26-5 | Yongcan Bio. [Link]
-
Němec, V., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. ResearchGate. [Link]
-
Characterization of furo[3,2‐b]pyridine derivatives in CLK1. A) crystal... - ResearchGate. [Link]
-
Němec, V., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. PubMed. [Link]
-
Al-Dherasi, A. M., et al. (2025). Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC. PubMed. [Link]
-
Wang, Y., et al. (2024). HSP90 inhibitor AUY922 suppresses tumor growth and modulates immune response through YAP1-TEAD pathway inhibition in gastric cancer. National Institutes of Health. [Link]
-
Zhang, M., et al. (2021). Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions. ACS Publications. [Link]
-
Aly, H., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]
-
What are CLK2 inhibitors and how do they work? (2024). Synapse. [Link]
-
Ghazy, E., et al. (2022). An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications. Wiley Online Library. [Link]
-
Chaikuad, A., et al. (2021). Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. National Institutes of Health. [Link]
-
Luminespib | C26H31N3O5 | CID 135539077 - PubChem. [Link]
-
The direct upstream and downstream regulators of CLKs. The expression... - ResearchGate. [Link]
-
Schirle, M., et al. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. Springer Link. [Link]
-
Chapelle, M., et al. (2024). The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response. Oncotarget. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). [Link]
-
Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - NCBI. [Link]
-
He, C., et al. (2020). Targeting CLK3 inhibits the progression of cholangiocarcinoma by reprogramming nucleotide metabolism. Rockefeller University Press. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
-
Sacco, F., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. National Institutes of Health. [Link]
-
Amer, A. M., et al. (2022). Discovery of new Cdc2-like kinase 4 (CLK4) inhibitors via pharmacophore exploration combined with flexible docking-based ligand/receptor contact fingerprints and machine learning. National Institutes of Health. [Link]
-
Aly, H., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health. [Link]
-
Němec, V., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. Masaryk University. [Link]
Sources
- 1. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral... | Oncotarget [oncotarget.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. T-025 (T025) | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. apexbt.com [apexbt.com]
- 18. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol
This guide provides a detailed, safety-first protocol for the proper disposal of 3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol. As a research chemical, its toxicological and environmental properties are not fully characterized. Therefore, this procedure is built upon a comprehensive hazard assessment of its core chemical structures: the furo[3,2-b]pyridine moiety and the propargyl alcohol functional group. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Hazard Assessment: A Molecule of Two Personalities
Understanding the hazards of this compound requires a bifurcated analysis of its structure. The molecule's risks are a composite of its heterocyclic core and its reactive terminal alkyne.
-
The Furo[3,2-b]pyridine Core: This nitrogen-containing heterocyclic system is the structural backbone. While data for the specific substituted compound is scarce, the parent compound, Furo[3,2-b]pyridine, is known to be a potential irritant. The GHS classification for the related Furo[3,2-b]pyridin-6-ol includes H302: "Harmful if swallowed".[1] Therefore, all handling and disposal should assume oral toxicity.
-
The Propargyl Alcohol Moiety (—C≡C-CH₂OH): This functional group dictates the most severe and immediate hazards.
-
Toxicity & Flammability: Propargyl alcohol itself is toxic if swallowed, inhaled, or in contact with skin.[2] It is also a flammable liquid and vapor.[3] While the larger molecule may be a solid with a higher flashpoint, these inherent risks must be respected.
-
Extreme Reactivity of the Terminal Alkyne: The terminal acetylenic proton (the hydrogen on the alkyne) is acidic and highly reactive. Its most significant danger is the potential to form highly unstable and explosive heavy metal acetylides upon contact with certain metals, particularly copper, silver, mercury, brass, and bronze.[4] This reactivity is the primary driver for the stringent segregation protocols outlined below.
-
Quantitative Hazard Summary
Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table synthesizes data from its constituent parts and related compounds to establish a precautionary hazard profile.
| Hazard Category | Associated Moiety | Potential Hazard & Causality | Disposal Consideration |
| Acute Toxicity (Oral) | Furo[3,2-b]pyridine | The heterocyclic core is classified as "Harmful if swallowed"[1]. | Do not dispose of down the drain. Treat all waste as toxic. |
| Toxicity (General) | Propargyl Alcohol | Propargyl alcohol is toxic via ingestion, inhalation, and skin contact[2][5]. | Avoid generating dusts or aerosols. Always use appropriate PPE. |
| Flammability | Propargyl Alcohol | Propargyl alcohol is a flammable liquid[3]. The compound may be flammable. | Keep waste away from all ignition sources[6][7]. Collect in a designated flammable waste stream if mixed with flammable solvents. |
| Reactivity | Terminal Alkyne | The terminal alkyne can form highly explosive acetylide salts with heavy metals (e.g., copper, silver, mercury)[4]. | CRITICAL: Segregate waste from all sources of heavy metals. Do not use containers with brass fittings. |
| Environmental Hazard | Propargyl Alcohol | Propargyl alcohol is toxic to aquatic life[2][5]. | Discharge into the environment must be avoided[6][7]. All waste must be handled by a licensed disposal facility. |
Regulatory Compliance Framework
All chemical waste disposal activities are governed by strict federal and local regulations. In the United States, the primary regulatory bodies are:
-
Occupational Safety and Health Administration (OSHA): OSHA's standard for "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) for laboratories.[8][9] This plan must include procedures for safe handling and disposal of hazardous chemicals.[8]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[10][11][12]
This guide is designed to meet the principles of these regulations. However, you are REQUIRED to follow the specific procedures outlined in your institution's Chemical Hygiene Plan and consult with your Environmental Health & Safety (EHS) department.
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling waste containing this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[6]
-
Skin Protection: A flame-resistant lab coat is required. Wear chemically impermeable gloves (nitrile gloves are a common choice, but consult your institution's glove compatibility chart for the specific solvents in your waste stream).[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All respirator use must be done under a written Respiratory Protection Program.[13]
Step-by-Step Disposal Protocol
This protocol ensures waste is handled safely from the point of generation to its final collection by EHS.
Phase 1: Waste Segregation and Collection
This phase occurs at your lab bench or fume hood as the waste is generated.
-
Identify the Waste Stream: Designate a specific waste stream for this compound and any solvents or materials contaminated with it.
-
Ensure Chemical Compatibility:
Phase 2: Containerization and Labeling
Proper containment and communication of hazards are paramount.
-
Select an Appropriate Container:
-
Use a dedicated, leak-proof container made of a compatible material, such as amber glass or high-density polyethylene (HDPE).[2]
-
The container must have a secure, tight-fitting screw cap.[2] Do not leave a funnel in the container.[14]
-
Ensure the container is in good condition, free from cracks or damage.[14]
-
-
Label the Container Immediately: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS department.[2][14] The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste".[14]
-
The full chemical name: "This compound Waste ". Do not use abbreviations or chemical formulas.[14]
-
A complete list of all constituents and their approximate percentages, including all solvents.
-
The date accumulation started.
-
The name of the principal investigator or responsible researcher.
-
Phase 3: Temporary Storage in a Satellite Accumulation Area (SAA)
The SAA is a designated area within your laboratory for the temporary storage of hazardous waste.
-
Designate an SAA: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][14]
-
Ensure Safe Storage:
-
Keep the waste container closed at all times, except when adding waste.[2][14]
-
Store the container within a secondary containment bin to prevent spills.[2]
-
Segregate the container from incompatible materials within the SAA.[14]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[2]
-
Disposal Decision Workflow
Caption: Decision workflow for safe disposal.
Phase 4: Arranging for Final Disposal
-
Monitor Accumulation: Keep track of the waste volume.
-
Schedule a Pickup: Once the container is 90% full or has reached your institution's accumulation time limit (e.g., 6-12 months), arrange for its disposal through your EHS department or a licensed hazardous waste contractor.[2][12] Follow your institution's specific procedures for requesting a waste pickup.
Emergency Procedures
Spill Management
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material or its solvent is flammable, remove all sources of ignition if it is safe to do so.[6][15]
-
Assess the Spill: Determine if the spill is manageable by laboratory personnel. If it is large, involves a highly volatile solvent, or you are not comfortable cleaning it up, contact your institution's emergency number or EHS immediately.
-
Contain and Absorb: For small, manageable spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand).[15] Do not use combustible materials like paper towels to absorb a flammable liquid spill.
-
Collect Waste: Use non-sparking tools to collect the absorbed material and place it in a designated, sealable container for disposal as hazardous waste.[7][15]
-
Decontaminate: Clean the spill area thoroughly.
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal or reuse.
-
First Rinse is Hazardous: The first rinse of the container must be collected as hazardous waste and added to your designated waste stream.[2][16]
-
Subsequent Rinses: Triple rinse the container with a suitable solvent. Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your EHS office.[2]
-
Container Disposal: After thorough decontamination, deface the original label and dispose of the container according to your institutional policy.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard . Vanderbilt University Office of Clinical and Research Safety. [Link]
-
OSHA Laboratory Standard . Compliancy Group. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials . IPG. [Link]
-
OSHA Standards to Know Before Starting Your Lab . USA Lab. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Advisory 7.3 - Potentially Explosive Chemicals . University of Cincinnati EH&S. [Link]
-
Safety and Handling Measures for Propargyl Alcohol . Rawsource. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Chemical Waste Disposal Guidelines for Educational Facilities . MLI Environmental. [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs . Justrite. [Link]
-
Furo[3,2-b]pyridin-6-ol | C7H5NO2 | CID 46737910 . PubChem - National Center for Biotechnology Information. [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes . SIOC Journals. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
Sources
- 1. Furo[3,2-b]pyridin-6-ol | C7H5NO2 | CID 46737910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.uc.edu [ehs.uc.edu]
- 5. rawsource.com [rawsource.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. osha.gov [osha.gov]
- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. justrite.com [justrite.com]
- 13. compliancy-group.com [compliancy-group.com]
- 14. research.columbia.edu [research.columbia.edu]
- 15. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Comprehensive Guide to the Safe Handling of 3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
As a novel compound at the forefront of research, 3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol presents a unique combination of chemical functionalities. While a specific Safety Data Sheet (SDS) for this molecule is not yet widely available, a thorough understanding of its structural components—a furo[3,2-b]pyridine core and a propargyl alcohol side chain—allows for a robust and proactive approach to its safe handling. This guide synthesizes established safety protocols for these chemical classes to provide a comprehensive operational and disposal plan, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Inherent Hazards: A Structural-Based Risk Assessment
The primary hazards associated with this compound can be inferred from its constituent parts:
-
Propargyl Alcohol Moiety: This functional group is the primary driver of the compound's hazard profile. Propargyl alcohol itself is known to be flammable, highly reactive, and toxic through inhalation, ingestion, and skin absorption.[1] Acute exposure can lead to respiratory distress, dizziness, and chemical burns, while chronic exposure may affect organ systems.[1] The terminal alkyne group also introduces reactivity risks, particularly with oxidizing agents, acids, and bases.[1][2]
-
Furo[3,2-b]pyridine Core: Fused heterocyclic compounds can present their own set of toxicological concerns. While specific data on this compound is limited, the parent compound, Furo[3,2-b]pyridin-6-ol, is classified as harmful if swallowed.[3] It is prudent to assume the core structure may contribute to the overall toxicity of the molecule.
Based on this analysis, this compound should be handled as a substance with high acute toxicity, potential for severe skin and eye irritation or damage, and significant flammability .
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's anticipated properties.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield.[4] | Protects against splashes of the liquid, which can cause severe eye irritation or damage. A face shield offers an additional layer of protection for the entire face.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or laminate film). Double gloving is recommended.[1][6] | Prevents skin absorption, a known hazard for propargyl alcohols.[1] Gloves must be inspected before use and disposed of properly after handling.[4] |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron. For larger quantities, a chemical splash suit is advised.[5] | Protects against skin contact and potential splashes. Flame-resistant material is crucial due to the flammability of the propargyl group. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1] If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[7] | The compound is expected to be toxic if inhaled.[4] A fume hood provides the primary engineering control to prevent respiratory exposure. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
DOT Script for PPE Workflow
Caption: A workflow diagram illustrating the hazard assessment and proper donning sequence for personal protective equipment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for minimizing exposure and preventing accidents.
Preparation and Handling:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[8][9] Use non-sparking tools when handling containers.[8]
-
Ventilation: Ensure the fume hood is functioning correctly before beginning work.
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.[8]
-
Handling: Use the smallest quantity of the chemical necessary for the experiment. Avoid generating aerosols or dust.[2]
Spill Management:
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[8]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could spread vapors.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as activated charcoal adsorbent, sand, or earth.[8][9] Do not use combustible materials like paper towels.
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[8][9]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[8] All cleaning materials should also be treated as hazardous waste.
DOT Script for Spill Response
Caption: A flowchart outlining the immediate steps to be taken in the event of a chemical spill.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal is a critical final step in the safe handling of this compound.
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including excess material, contaminated absorbent, and disposable PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Toxic").[2]
-
Incompatible Materials: Do not mix this waste with incompatible materials, such as strong oxidizing agents, acids, or bases.[2]
Disposal Procedure:
-
Licensed Disposal Facility: All waste must be disposed of through a licensed hazardous waste disposal facility.[2] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[4]
-
Environmental Protection: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash, as it is expected to be toxic to aquatic life.[1][2]
-
Container Decontamination: The initial rinse of any container that held this compound should be collected as hazardous waste.[2] Subsequent cleaning procedures should be in accordance with your institution's environmental health and safety guidelines.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves, their colleagues, and the environment.
References
- Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
- New Jersey Department of Health. (n.d.). Hazard Summary: Propargyl Alcohol.
- Benchchem. (n.d.).
- CDH Fine Chemical. (n.d.).
- CAMEO Chemicals - NOAA. (n.d.). Propargyl Alcohol.
- Fisher Scientific. (2018, October 26).
- Santa Cruz Biotechnology. (n.d.).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Pfaltz & Bauer. (n.d.).
- PubChem. (n.d.). Furo[3,2-b]pyridin-6-ol.
- Fisher Scientific. (2025, December 22).
- Dartmouth College. (n.d.). Personal Protective Equipment (PPE) in Chemistry.
- University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
Sources
- 1. rawsource.com [rawsource.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Furo[3,2-b]pyridin-6-ol | C7H5NO2 | CID 46737910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. nj.gov [nj.gov]
- 9. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
